molecular formula C8H5ClINS B11828105 4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine

4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine

Cat. No.: B11828105
M. Wt: 309.56 g/mol
InChI Key: JOSBIQQGGPZMLE-UHFFFAOYSA-N
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Description

4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H5ClINS and a molecular weight of 309.56 g/mol . This compound is characterized by the presence of chlorine and iodine atoms attached to a thieno[3,2-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-c]pyridine Core: The initial step involves the construction of the thieno[3,2-c]pyridine core through cyclization reactions.

    Introduction of Chlorine and Iodine Atoms: The chlorine and iodine atoms are introduced through halogenation reactions. Chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), while iodination can be performed using iodine (I2) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution can be achieved using reagents like aluminum chloride (AlCl3).

    Oxidation and Reduction Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: It is used in the development of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine is unique due to its specific arrangement of chlorine and iodine atoms on the thieno[3,2-c]pyridine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H5ClINS

Molecular Weight

309.56 g/mol

IUPAC Name

4-chloro-7-iodo-3-methylthieno[3,2-c]pyridine

InChI

InChI=1S/C8H5ClINS/c1-4-3-12-7-5(10)2-11-8(9)6(4)7/h2-3H,1H3

InChI Key

JOSBIQQGGPZMLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=NC=C2I)Cl

Origin of Product

United States

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